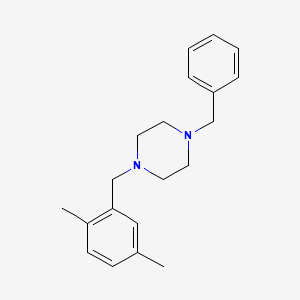
1-benzyl-4-(2,5-dimethylbenzyl)piperazine
Descripción general
Descripción
1-benzyl-4-(2,5-dimethylbenzyl)piperazine, commonly known as "BDP" is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained popularity in recent years due to its unique properties. BDP is a potent serotonin and dopamine receptor agonist, which makes it a potential candidate for various scientific research applications.
Mecanismo De Acción
BDP acts as a potent agonist at both serotonin and dopamine receptors. It has a higher affinity for the serotonin 5-HT2A receptor than the dopamine D2 receptor. BDP also acts as a partial agonist at the serotonin 5-HT1A receptor. The exact mechanism of action of BDP is not fully understood, but it is believed to modulate the release of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and decreased anxiety. BDP has also been shown to increase locomotor activity in animals. In addition, BDP has been shown to have a modulatory effect on the immune system, which could have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BDP is its potency as a serotonin and dopamine receptor agonist. This makes it a useful tool in neuroscience research. BDP is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of BDP is its potential for abuse. It is important to handle BDP with caution and to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are many potential future directions for research on BDP. One area of interest is the potential use of BDP in the treatment of depression and anxiety disorders. BDP has also shown potential in the treatment of Parkinson's disease and schizophrenia. In addition, further research is needed to fully understand the mechanism of action of BDP and its potential applications in neuroscience research. Finally, the potential use of BDP as a modulator of the immune system could have important implications for the treatment of autoimmune diseases.
Conclusion:
In conclusion, 1-benzyl-4-(2,5-dimethylbenzyl)piperazine, or BDP, is a synthetic compound with unique properties that make it a potential candidate for various scientific research applications. BDP is a potent serotonin and dopamine receptor agonist, which has been studied for its potential use in the treatment of depression, anxiety disorders, Parkinson's disease, and schizophrenia. BDP has also shown potential as a tool in neuroscience research and as a modulator of the immune system. Further research is needed to fully understand the potential applications of BDP in these areas.
Aplicaciones Científicas De Investigación
BDP has shown potential in various scientific research applications. It has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic drug. BDP has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. In addition, BDP has been studied for its potential use in drug abuse treatment and as a tool in neuroscience research.
Propiedades
IUPAC Name |
1-benzyl-4-[(2,5-dimethylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-8-9-18(2)20(14-17)16-22-12-10-21(11-13-22)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXXUJWKYVDELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2,5-dimethylphenyl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





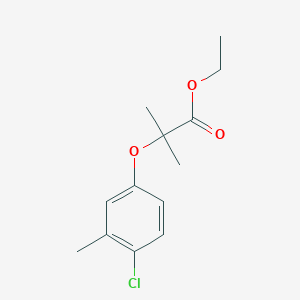
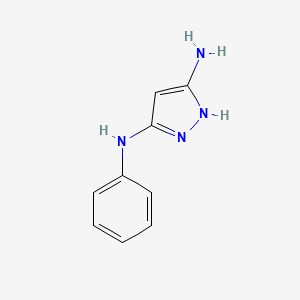
![2-(acetylamino)-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3484280.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B3484290.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B3484298.png)
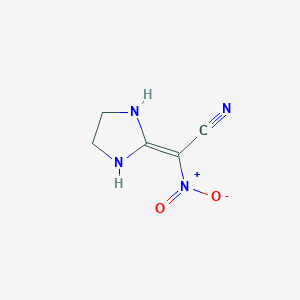
![N~1~-(4-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3484315.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)
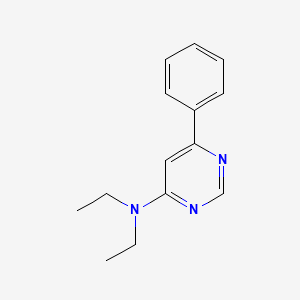
![methyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3484347.png)
![4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)
![methyl [5-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3484364.png)